molecular formula C12H6ClN3OSe B14943329 5-Amino-3-(2-chlorophenyl)furo[3,2-C][1,2]selenazol-6-YL cyanide

5-Amino-3-(2-chlorophenyl)furo[3,2-C][1,2]selenazol-6-YL cyanide

Cat. No.: B14943329
M. Wt: 322.62 g/mol
InChI Key: YUESTWIXSPZPBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-3-(2-chlorophenyl)furo[3,2-C][1,2]selenazol-6-YL cyanide is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a furo[3,2-C][1,2]selenazole ring system, which is fused with a cyanide group and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(2-chlorophenyl)furo[3,2-C][1,2]selenazol-6-YL cyanide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the furo[3,2-C][1,2]selenazole ring: This step involves the cyclization of appropriate precursors under specific conditions, often using a selenium source and a suitable catalyst.

    Introduction of the amino group: The amino group can be introduced through nucleophilic substitution reactions, where an appropriate amine reacts with the intermediate compound.

    Addition of the cyanide group: The cyanide group is typically introduced through a nucleophilic addition reaction, using reagents such as sodium cyanide or potassium cyanide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(2-chlorophenyl)furo[3,2-C][1,2]selenazol-6-YL cyanide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, reduced forms of the compound.

Scientific Research Applications

5-Amino-3-(2-chlorophenyl)furo[3,2-C][1,2]selenazol-6-YL cyanide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Amino-3-(2-chlorophenyl)furo[3,2-C][1,2]selenazol-6-YL cyanide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with cellular receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Inducing oxidative stress: Generating reactive oxygen species that can damage cellular components and lead to cell death.

Comparison with Similar Compounds

Similar Compounds

    Furo[3,2-C][1,2]selenazole derivatives: Compounds with similar ring structures but different substituents.

    Amino-substituted heterocycles: Compounds with amino groups attached to various heterocyclic ring systems.

    Cyanide-containing heterocycles: Compounds with cyanide groups attached to different heterocyclic structures.

Uniqueness

5-Amino-3-(2-chlorophenyl)furo[3,2-C][1,2]selenazol-6-YL cyanide is unique due to the presence of selenium in its ring structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H6ClN3OSe

Molecular Weight

322.62 g/mol

IUPAC Name

5-amino-3-(2-chlorophenyl)furo[3,2-c][1,2]selenazole-6-carbonitrile

InChI

InChI=1S/C12H6ClN3OSe/c13-8-4-2-1-3-6(8)11-10-9(16-18-11)7(5-14)12(15)17-10/h1-4H,15H2

InChI Key

YUESTWIXSPZPBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C3C(=N[Se]2)C(=C(O3)N)C#N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.